molecular formula C12H22Cl2N2 B2500503 4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline dihydrochloride CAS No. 2155840-44-9

4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline dihydrochloride

Cat. No.: B2500503
CAS No.: 2155840-44-9
M. Wt: 265.22
InChI Key: VNIAJBAJBCCYOT-XRIOVQLTSA-N
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Description

Amiflamine Dihydrochloride is a chemical compound known for its role as a reversible inhibitor of monoamine oxidase A (MAO-A). It is a derivative of the phenethylamine and amphetamine chemical classes. The compound is particularly noted for its selective inhibition of MAO-A in serotonergic neurons, making it a valuable tool in neuropharmacological research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Amiflamine Dihydrochloride typically involves the reaction of 4-dimethylamino-2,alpha-dimethylphenethylamine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods: Industrial production of Amiflamine Dihydrochloride may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. Techniques such as high-pressure liquid chromatography (HPLC) may be employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Amiflamine Dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products: The major products formed from these reactions depend on the specific reaction conditions but can include various oxidized or reduced forms of the original compound, as well as substituted derivatives .

Scientific Research Applications

Amiflamine Dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Amiflamine Dihydrochloride exerts its effects by selectively inhibiting monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, the compound increases the levels of these neurotransmitters in the brain, which can have various therapeutic effects. The molecular targets include the serotonin transporter, which facilitates the entry of Amiflamine into serotonergic neurons .

Comparison with Similar Compounds

Uniqueness: Amiflamine Dihydrochloride is unique in its high selectivity for MAO-A in serotonergic neurons, which allows for targeted inhibition at lower doses compared to other MAO-A inhibitors. This selectivity reduces the risk of side effects and makes it a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name

4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2.2ClH/c1-9-7-12(14(3)4)6-5-11(9)8-10(2)13;;/h5-7,10H,8,13H2,1-4H3;2*1H/t10-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNIAJBAJBCCYOT-XRIOVQLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(C)C)CC(C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)N(C)C)C[C@H](C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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